molecular formula C22H25N5O5S2 B11631061 4-[(5Z)-5-({2-[4-(2-hydroxyethyl)piperazin-1-yl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid

4-[(5Z)-5-({2-[4-(2-hydroxyethyl)piperazin-1-yl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid

Cat. No.: B11631061
M. Wt: 503.6 g/mol
InChI Key: QBLBURUSRKHOTK-PEZBUJJGSA-N
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Description

4-[(5Z)-5-({2-[4-(2-HYDROXYETHYL)PIPERAZIN-1-YL]-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}METHYLIDENE)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BUTANOIC ACID is a complex organic compound with a unique structure that includes piperazine, pyrido[1,2-a]pyrimidine, and thiazolidine moieties

Preparation Methods

The synthesis of 4-[(5Z)-5-({2-[4-(2-HYDROXYETHYL)PIPERAZIN-1-YL]-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}METHYLIDENE)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BUTANOIC ACID involves multiple steps, including the formation of the piperazine, pyrido[1,2-a]pyrimidine, and thiazolidine rings. The synthetic route typically starts with the preparation of the piperazine derivative, followed by the introduction of the pyrido[1,2-a]pyrimidine moiety, and finally the formation of the thiazolidine ring. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the piperazine moiety can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl groups in the pyrido[1,2-a]pyrimidine and thiazolidine rings can be reduced to form alcohols.

    Substitution: The hydrogen atoms in the piperazine and pyrido[1,2-a]pyrimidine rings can be substituted with other functional groups, such as halogens or alkyl groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-[(5Z)-5-({2-[4-(2-HYDROXYETHYL)PIPERAZIN-1-YL]-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}METHYLIDENE)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BUTANOIC ACID has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways and target specific proteins involved in disease processes.

    Industry: The compound can be used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 4-[(5Z)-5-({2-[4-(2-HYDROXYETHYL)PIPERAZIN-1-YL]-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}METHYLIDENE)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BUTANOIC ACID involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and modulating biochemical pathways. It can also interact with receptors on the surface of cells, triggering signaling cascades that lead to various cellular responses.

Comparison with Similar Compounds

Similar compounds to 4-[(5Z)-5-({2-[4-(2-HYDROXYETHYL)PIPERAZIN-1-YL]-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}METHYLIDENE)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BUTANOIC ACID include other piperazine, pyrido[1,2-a]pyrimidine, and thiazolidine derivatives. These compounds share similar structural features but differ in their functional groups and overall molecular architecture. The uniqueness of 4-[(5Z)-5-({2-[4-(2-HYDROXYETHYL)PIPERAZIN-1-YL]-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}METHYLIDENE)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BUTANOIC ACID lies in its specific combination of these three moieties, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C22H25N5O5S2

Molecular Weight

503.6 g/mol

IUPAC Name

4-[(5Z)-5-[[2-[4-(2-hydroxyethyl)piperazin-1-yl]-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid

InChI

InChI=1S/C22H25N5O5S2/c28-13-12-24-8-10-25(11-9-24)19-15(20(31)26-6-2-1-4-17(26)23-19)14-16-21(32)27(22(33)34-16)7-3-5-18(29)30/h1-2,4,6,14,28H,3,5,7-13H2,(H,29,30)/b16-14-

InChI Key

QBLBURUSRKHOTK-PEZBUJJGSA-N

Isomeric SMILES

C1CN(CCN1CCO)C2=C(C(=O)N3C=CC=CC3=N2)/C=C\4/C(=O)N(C(=S)S4)CCCC(=O)O

Canonical SMILES

C1CN(CCN1CCO)C2=C(C(=O)N3C=CC=CC3=N2)C=C4C(=O)N(C(=S)S4)CCCC(=O)O

Origin of Product

United States

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